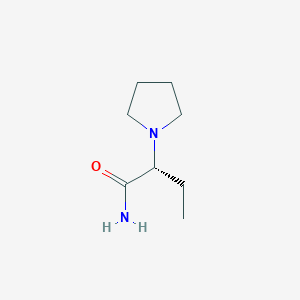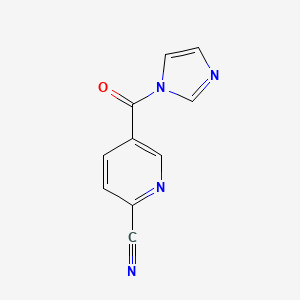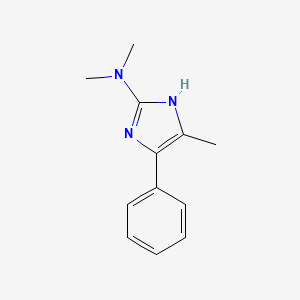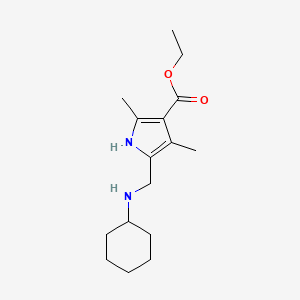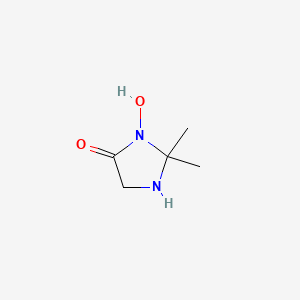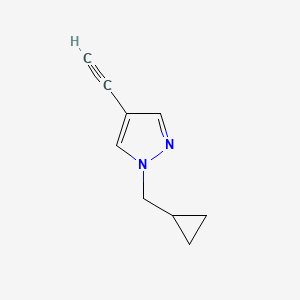
1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and an ethynyl group. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropylmethyl-substituted hydrazine, followed by its reaction with an ethynyl-substituted carbonyl compound to form the pyrazole ring. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-(Cyclopropylmethyl)-3-ethynyl-1H-pyrazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole: The ethynyl group is replaced by a methyl group, affecting its reactivity and applications.
1-(Cyclopropylmethyl)-4-phenyl-1H-pyrazole: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject for further study and development.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-ethynylpyrazole |
InChI |
InChI=1S/C9H10N2/c1-2-8-5-10-11(6-8)7-9-3-4-9/h1,5-6,9H,3-4,7H2 |
InChI Key |
QCOXMNIINWFTSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


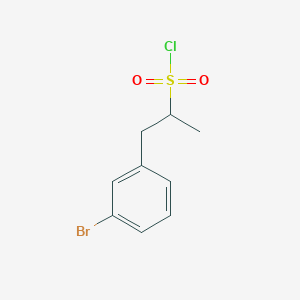
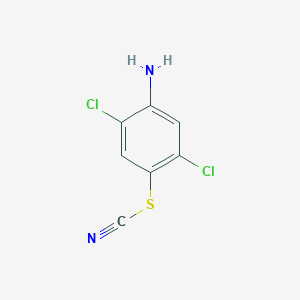
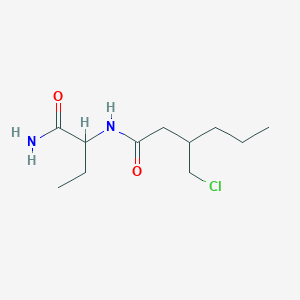



![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
